molecular formula C17H13F3N4OS B2945201 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034313-26-1

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2945201
CAS No.: 2034313-26-1
M. Wt: 378.37
InChI Key: LXDIGEJOUKRJMO-UHFFFAOYSA-N
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Description

This compound belongs to the urea derivative family, characterized by a pyrazine core substituted with a thiophen-2-yl group and a 4-(trifluoromethyl)phenylurea moiety.

Key structural features:

  • Pyrazine-thiophene hybrid core: Enhances π-π stacking interactions and solubility.
  • 4-(Trifluoromethyl)phenyl group: Imparts metabolic stability and hydrophobic interactions.
  • Urea linker: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

1-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-5-12(6-4-11)24-16(25)23-10-13-15(22-8-7-21-13)14-2-1-9-26-14/h1-9H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIGEJOUKRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene and pyrazine derivatives. A typical synthetic route includes:

  • Formation of the Pyrazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Moiety : Cross-coupling reactions or direct functionalization methods are utilized.
  • Attachment of the Urea Group : The urea functionality is introduced via isocyanate coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazolyl-ureas have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher concentrations depending on the specific derivative tested .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly as an inhibitor of cytokines such as IL-17 and TNFα. In vitro studies have reported IC50 values in the nanomolar range, indicating potent activity against these inflammatory mediators . For example, several derivatives demonstrated IC50 values between 0.1 to 1 μM in cytokine release assays.

Inhibition of Enzymes

The urea derivatives have also been investigated for their potential as enzyme inhibitors. Notably, they exhibit inhibitory activity against soluble epoxide hydrolase (sEH), with reported IC50 values ranging from 16.2 to 50.2 nmol/L . This inhibition may contribute to their anti-inflammatory effects and suggests a mechanism for their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study involving a series of pyrazolyl-ureas demonstrated their effectiveness against Candida albicans. The compounds were tested for both bacteriostatic and fungistatic activities, yielding promising results that support further exploration into their use as antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, compounds structurally related to this compound were assessed for their ability to inhibit TNFα production in LPS-stimulated THP-1 cells. The results indicated significant inhibition at low concentrations, suggesting potential for treating inflammatory diseases .

Data Tables

Biological Activity IC50 Values (μM) Remarks
Cytokine Inhibition (IL-17)0.1 - 1Potent anti-inflammatory effects
TNFα Production Inhibition0.004 - 0.067Effective in LPS-stimulated models
Antimicrobial Activity (MIC)250 μg/mLModerate activity against bacterial strains
sEH Inhibition16.2 - 50.2 nmol/LPotential therapeutic target for inflammation

Comparison with Similar Compounds

Structural Analogs in Urea-Based Therapeutics

The table below compares the target compound with structurally related urea derivatives from the evidence:

Compound Name / ID Substituents on Pyrazine/Thiazole Core Urea-Linked Aromatic Group Molecular Weight Yield (%) Key Properties Reference
Target Compound (Hypothetical) 3-(Thiophen-2-yl)pyrazin-2-ylmethyl 4-(Trifluoromethyl)phenyl ~376–380* N/A Estimated high lipophilicity
1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea () 3-(1-Methylpyrazole)pyrazine 4-(Trifluoromethyl)phenyl 376.34 N/A Potential kinase inhibition
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea () Thiophen-3-yl + pyrazole 2-(Trifluoromethyl)phenyl 380.40 N/A Enhanced solubility
1-(4-(Trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea (Compound 11d, ) Thiazole core 4-(Trifluoromethyl)phenyl 534.1 85.3% Moderate antimicrobial activity
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(thiazol-2-ylphenyl)urea (Compound 11o, ) Thiazole core 3-Chloro-4-(trifluoromethyl)phenyl 568.2 87.34% High yield, halogenated stability
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () Pyrrole-carbonyl-phenyl 4-Methoxyphenyl N/A N/A Fluorescence properties

*Molecular weight estimated based on analogs.

Key Differences in Substituent Effects

Thiophene vs. This may reduce solubility but improve membrane permeability . The 2-position of thiophene (vs. 3-position in ) alters steric interactions with target proteins.

Linker Flexibility :

  • The methylene linker in the target compound (pyrazin-2-ylmethyl) provides greater conformational flexibility than the rigid thiazole-phenyl backbone in 11d .

Q & A

Q. Advanced Considerations

  • X-ray crystallography : Though not directly reported for this compound, analogous urea derivatives (e.g., pyrazolo[1,5-a]pyrimidines) have been structurally resolved via single-crystal X-ray diffraction (R factor ≤0.051) to confirm stereoelectronic effects .
  • Solid-state NMR : Useful for probing crystallinity and polymorphism in bulk samples.

How can conflicting spectroscopic data for urea derivatives be resolved during structural elucidation?

Basic Research Focus
Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Urea NH protons may exhibit variable chemical shifts due to hydrogen bonding in polar solvents like DMSO .
  • IR carbonyl stretches (~1650–1700 cm⁻¹) can overlap with pyrazine/thiophene vibrations; use deuterated solvents to suppress interference .

Q. Advanced Considerations

  • 2D NMR (COSY, NOESY) : Resolves ambiguous coupling patterns. For instance, NOESY can confirm spatial proximity between the pyrazine-methyl group and trifluoromethylphenyl moiety .
  • Computational IR/NMR prediction : Tools like Gaussian or ADF can simulate spectra to cross-validate experimental data .

What strategies are effective for evaluating the biological activity of this compound in preclinical studies?

Q. Basic Research Focus

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. reports urea derivatives with IC50 values <1 µM against cancer cell lines, suggesting similar frameworks may guide assay design .
  • Solubility optimization : Use co-solvents (DMSO/PBS mixtures) or PEG-based formulations to enhance bioavailability, as seen in Pfizer’s aqueous formulations of structurally related ureas .

Q. Advanced Considerations

  • Structure-activity relationship (SAR) modeling : Replace the thiophene-pyrazine core with bioisosteres (e.g., triazoles) to modulate lipophilicity and target binding .
  • In silico ADMET profiling : Predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability using tools like SwissADME .

How can researchers address discrepancies in biological activity data across different experimental models?

Q. Basic Research Focus

  • Dose-response standardization : Ensure consistent molar concentrations and exposure times. For example, ’s randomized block design with split-split plots minimizes variability in pharmacological assays .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit cellular pathways .

Q. Advanced Considerations

  • Orthogonal validation : Use CRISPR/Cas9-engineered cell lines to confirm target specificity.
  • Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic outcomes to identify off-target effects .

What computational methods are suitable for predicting the reactivity of the trifluoromethylphenyl group in this compound?

Q. Basic Research Focus

  • DFT calculations : Model electrophilic substitution patterns at the trifluoromethylphenyl ring. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Predict binding affinities to targets like kinase ATP pockets, leveraging crystal structures from the PDB .

Q. Advanced Considerations

  • MD simulations : Study solvation dynamics and conformational stability of the urea linker in aqueous vs. lipid bilayer environments .
  • QSAR with machine learning : Train models on PubChem datasets (e.g., ) to predict metabolic pathways or toxicity .

How can synthetic byproducts be identified and mitigated during scale-up?

Q. Basic Research Focus

  • TLC/HPLC monitoring : uses TLC (Rf values) and reverse-phase HPLC to track reaction progress and byproduct formation .
  • Purification protocols : Silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) effectively isolates the target compound from chlorinated or dimeric impurities .

Q. Advanced Considerations

  • PAT (Process Analytical Technology) : Implement real-time FTIR or Raman spectroscopy for in-line reaction monitoring .
  • Green chemistry : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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